molecular formula C19H19N3O B2992933 (E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1424635-81-3

(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2992933
CAS No.: 1424635-81-3
M. Wt: 305.381
InChI Key: RVLKRUSAWMRLBZ-UHFFFAOYSA-N
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Description

The compound “(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, attached to a pyrrole group, which is a heterocyclic aromatic organic compound . The compound also contains a cyano group and an amide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene and pyrrole rings would contribute to the aromaticity of the compound, while the cyano and amide groups would introduce polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and hydrophobic, while the cyano and amide groups would introduce some polarity, potentially making it soluble in certain polar solvents .

Scientific Research Applications

Antitumor Activity

(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide has been explored in the synthesis of novel compounds with potential antitumor activities. For instance, a study by Fahim, Elshikh, and Darwish (2019) reported the synthesis of pyrimidiopyrazole derivatives utilizing this compound, which demonstrated significant in vitro antitumor activity against HepG2 cell lines (Fahim, Elshikh, & Darwish, 2019).

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of various heterocyclic compounds, such as pyrazole, pyrimidine, and pyridine derivatives. Studies like the one by Khalil et al. (2009) have detailed the synthesis of 3-aroylpyrazolo[1,5-a]pyrimidines using related compounds (Khalil, Al-Matar, Al-Dorri, & Elnagdi, 2009).

Organic Synthesis and Analysis

Research by Kotteswaran, Senthil Pandian, and Ramasamy (2016) utilized a similar compound in organic synthesis processes, followed by analyses such as Nuclear Magnetic Resonance and Fourier Transform Infrared studies (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Safety and Hazards

As with any chemical compound, handling “(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide” would require appropriate safety measures. It’s important to avoid ingestion, inhalation, and contact with skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-8-16(9-17(11-20)19(21)23)13(2)22(12)18-7-6-14-4-3-5-15(14)10-18/h6-10H,3-5H2,1-2H3,(H2,21,23)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLKRUSAWMRLBZ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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